molecular formula C18H23N5O3 B2504919 N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049393-42-1

N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2504919
CAS No.: 1049393-42-1
M. Wt: 357.414
InChI Key: SYZSYMAKCCHZFT-UHFFFAOYSA-N
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Description

N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound features a unique structure combining an isoxazole ring, a piperazine ring, and an oxalamide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperazine derivative: The piperazine ring can be synthesized by reacting appropriate amines with dihaloalkanes.

    Coupling of the isoxazole and piperazine derivatives: This step involves the formation of an amide bond between the isoxazole and piperazine derivatives using coupling reagents such as carbodiimides.

    Formation of the oxalamide moiety: The final step involves the reaction of the coupled product with oxalyl chloride under controlled conditions to form the oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
  • N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)urea

Uniqueness

N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide moiety, in particular, differentiates it from similar compounds and may contribute to its unique pharmacological profile.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-14-13-16(21-26-14)20-18(25)17(24)19-7-8-22-9-11-23(12-10-22)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZSYMAKCCHZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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